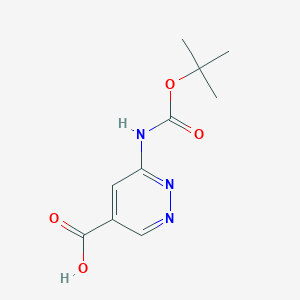6-((Tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid
CAS No.:
Cat. No.: VC18641113
Molecular Formula: C10H13N3O4
Molecular Weight: 239.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13N3O4 |
|---|---|
| Molecular Weight | 239.23 g/mol |
| IUPAC Name | 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)12-7-4-6(8(14)15)5-11-13-7/h4-5H,1-3H3,(H,14,15)(H,12,13,16) |
| Standard InChI Key | NEQJAGLGEMNXKL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NN=CC(=C1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 6-((tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid is , with a molar mass of 239.23 g/mol . The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, forms the scaffold of this compound. The Boc group () is attached to the amino substituent at the 6-position, while the carboxylic acid (-COOH) resides at the 4-position (Figure 1). This arrangement creates a balance between hydrophilicity (via the carboxylic acid) and lipophilicity (via the Boc group), influencing solubility in polar and nonpolar solvents .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Density | 1.293 g/cm³ |
| Melting Point | 280°C (decomposition) |
| Boiling Point | 399.4°C at 760 mmHg |
| Vapor Pressure | mmHg at 25°C |
| Refractive Index | 1.578 |
The compound’s stability under ambient conditions is ensured by storage in sealed, dry environments at 2–8°C . Its crystalline structure, confirmed via X-ray diffraction, reveals intramolecular hydrogen bonding between the Boc-protected amino group and the pyridazine nitrogen, contributing to conformational rigidity .
Synthetic Pathways and Reactivity
The synthesis of 6-((tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid typically begins with the Boc protection of 6-aminopyridazine-4-carboxylic acid. In a representative procedure :
-
Amination: 6-Aminopyridazine-4-carboxylic acid is treated with di-tert-butyl dicarbonate () in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at −50°C.
-
Purification: The crude product is isolated via column chromatography, yielding the Boc-protated derivative with >97% purity .
Applications in Peptide and Heterocycle Synthesis
The dual functionality of 6-((tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid makes it valuable in:
-
Peptide Coupling: The carboxylic acid reacts with amine-containing residues (e.g., ethyl L-phenylalaninate) via carbodiimide-mediated coupling to form Boc-protected dipeptides .
-
Heterocyclic Scaffolds: Incorporation into piperidine- and pyrrolidine-fused systems enhances bioactivity, as seen in antiviral and anticancer agents .
Notably, the pyridazine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution, enabling further derivatization at the 3- and 5-positions .
Comparative Analysis with Structural Analogs
Compared to pyridine-based analogs (e.g., 2-[(tert-butoxycarbonyl)amino]pyridine-4-carboxylic acid, CAS 365412-92-6), the pyridazine derivative exhibits:
-
Enhanced Reactivity: Due to the second nitrogen atom, which increases ring electrophilicity .
-
Improved Solubility: The carboxylic acid at the 4-position improves aqueous solubility relative to pyridine derivatives .
Future Directions
Ongoing research aims to exploit this compound’s versatility in:
-
Targeted Drug Delivery: Conjugation with nanoparticle carriers for controlled release.
-
Enzyme Inhibition: Design of transition-state analogs for protease inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume